(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
CAS No.: 623122-92-9
Cat. No.: VC4819270
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623122-92-9 |
|---|---|
| Molecular Formula | C20H17ClO5 |
| Molecular Weight | 372.8 |
| IUPAC Name | ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
| Standard InChI | InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10- |
| Standard InChI Key | YBGQPJXIGPRYRA-ZDLGFXPLSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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Benzofuran core: A fused bicyclic system with a ketone group at position 3.
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4-Chlorobenzylidene moiety: A chlorinated aromatic ring connected via a Z-configured double bond to the benzofuran core.
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Ethyl propanoate side chain: An ethoxycarbonylpropyl group attached to the benzofuran via an ether linkage at position 6.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇ClO₅ | |
| Molecular Weight | 372.8 g/mol | |
| IUPAC Name | Ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
| Solubility | Not fully characterized; likely soluble in organic solvents (e.g., DCM, DMSO) |
Synthesis and Reaction Pathways
Multicomponent Reactions (MCRs)
The synthesis of benzofuran derivatives often employs MCRs for efficiency. A typical route involves:
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Condensation: 4-Chlorobenzaldehyde reacts with a malonic acid derivative (e.g., ethyl acetoacetate) to form the benzylidene intermediate.
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Cyclization: Intramolecular esterification or acid-catalyzed cyclization yields the benzofuran core.
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Etherification: The propanoate side chain is introduced via nucleophilic substitution or Mitsunobu reaction .
Table 2: Optimized Synthesis Conditions
Key Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances reaction efficiency under photochemical conditions .
Biological Activities
Antimicrobial Effects
The 4-chlorobenzylidene group enhances antimicrobial activity:
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MIC: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Synergy: Combined with fluconazole, activity against Candida albicans improves 4-fold.
Table 3: Comparative Biological Data
| Activity | Model System | Result | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC₅₀ = 28 µM | |
| Antibacterial | S. aureus (ATCC 25923) | MIC = 16 µg/mL | |
| Antifungal | C. albicans (biofilm) | 68% inhibition at 50 µg/mL |
Reactivity and Stability
Hydrolysis of Ester Group
The ethyl propanoate side chain undergoes hydrolysis under acidic/basic conditions:
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Rate (pH 7.4): t₁/₂ = 12 h.
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Products: Propanoic acid and ethanol.
Electrophilic Aromatic Substitution
The 4-chlorobenzylidene moiety participates in Friedel-Crafts alkylation and nitration due to electron-withdrawing Cl.
Applications and Future Directions
Pharmaceutical Development
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Lead compound: Optimized analogs are in preclinical trials for triple-negative breast cancer.
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Drug delivery: Nanoemulsions improve bioavailability by 3.2-fold.
Agricultural Chemistry
Benzofuran derivatives show insecticidal activity (LD₅₀ = 0.8 µg/mL against Aphis gossypii) , though this compound’s efficacy remains unexplored.
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